molecular formula C8H11NO2 B1322080 (3-Ethoxypyridin-2-yl)methanol CAS No. 62734-03-6

(3-Ethoxypyridin-2-yl)methanol

Cat. No. B1322080
Key on ui cas rn: 62734-03-6
M. Wt: 153.18 g/mol
InChI Key: QLAGECZOQRFYJG-UHFFFAOYSA-N
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Patent
US04156727

Procedure details

Thionyl chloride (8 cc) was added over 8 minutes to a stirred solution of 3-ethoxy-2-hydroxymethylpyridine (5.6 g) in chloroform (60 cc) at room temperature. After 11/2 hrs the mixture was evaporated to dryness and the residue was recrystallised from 0.16 M ethanolic hydrogen chloride/diethyl ether (1:1) to give 2-chloromethyl-3-ethoxypyridine hydrochloride (6.5 g) m.p. 176°-179.5°. (decomp.).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([O:7][C:8]1[C:9]([CH2:14]O)=[N:10][CH:11]=[CH:12][CH:13]=1)[CH3:6]>C(Cl)(Cl)Cl>[ClH:3].[Cl:3][CH2:14][C:9]1[C:8]([O:7][CH2:5][CH3:6])=[CH:13][CH:12]=[CH:11][N:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)OC=1C(=NC=CC1)CO
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 11/2 hrs the mixture was evaporated to dryness
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from 0.16 M ethanolic hydrogen chloride/diethyl ether (1:1)

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCC1=NC=CC=C1OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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